4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile
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Overview
Description
“4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. This is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a topic of interest due to their wide range of biological properties . The synthesis often involves the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis
The molecular formula of “this compound” is C9H7N5 . The structure of 1,2,4-triazole derivatives is characterized by the presence of a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The reaction between triazole and various alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide has also been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 185.19 . Other properties such as melting point, boiling point, density, and refractive index are predicted to be 175.16° C, 496.8° C at 760 mmHg, 1.4 g/cm3, and n20D 1.69 respectively .Scientific Research Applications
Antimicrobial Activities
One significant application of derivatives of "4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile" is in the synthesis of novel compounds with antimicrobial properties. For instance, a study demonstrated the successful synthesis and characterization of novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, which were evaluated as antimicrobial agents. These compounds exhibited promising antimicrobial activities, highlighting their potential in addressing microbial resistance (Al‐Azmi & Mahmoud, 2020).
Novel Synthetic Pathways
Research into "this compound" derivatives also includes the development of novel synthetic pathways for triazole compounds. A study reported a facile and solvent-free synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles by reactions of aromatic nitriles with hydrazine monohydrate. This method provides a simpler and more environmentally friendly approach to synthesizing these compounds, which have applications ranging from agriculture to pharmaceuticals (Ikemi et al., 2002).
Antileishmanial Activities
Another important area of application is the investigation of antileishmanial activities of "this compound" derivatives. A study conducted theoretical calculations and biological assays to evaluate the antileishmanial activities of certain 4-amino-1,2,4-triazole derivatives. These compounds showed remarkable activities against Leishmania infantum promastigots, indicating their potential as antileishmanial agents (Süleymanoğlu et al., 2017).
Energetic Materials
Research on "this compound" derivatives extends to the field of energetic materials. A study successfully synthesized and nitrified a derivative to produce energetic salts with high heat of detonation. These materials exhibit properties comparable to RDX, a high explosive, indicating their potential in military and civil applications for energy-dense materials (Cao et al., 2020).
Mechanism of Action
While the specific mechanism of action for “4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is not mentioned in the available data, it’s worth noting that 1,2,4-triazole derivatives have been found to possess a wide range of biological activities. They have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and other activities .
Safety and Hazards
While specific safety and hazard information for “4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is not available, it’s important to handle all chemicals with care and take necessary precautions. For example, avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .
properties
IUPAC Name |
4-(3-amino-1H-1,2,4-triazol-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-6-1-3-7(4-2-6)8-12-9(11)14-13-8/h1-4H,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHAZVZBOZFDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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